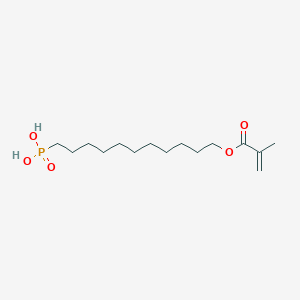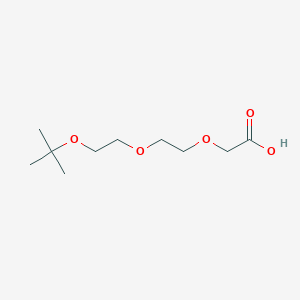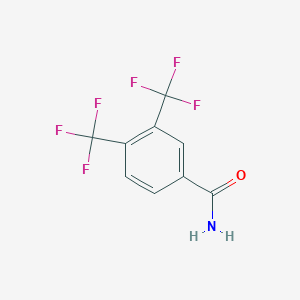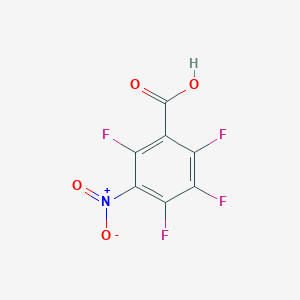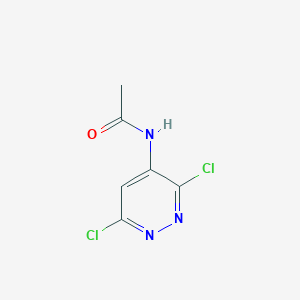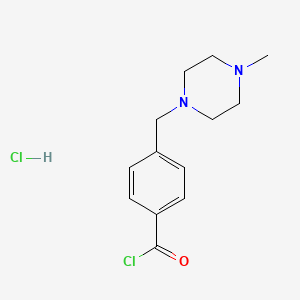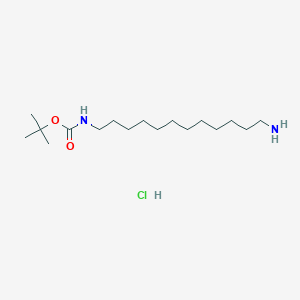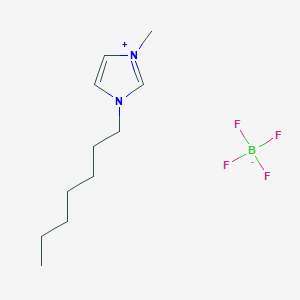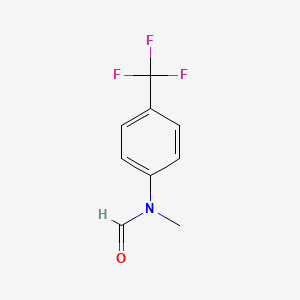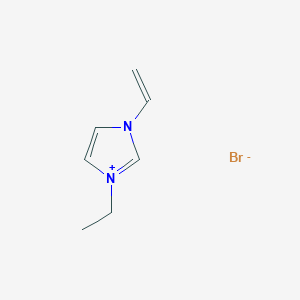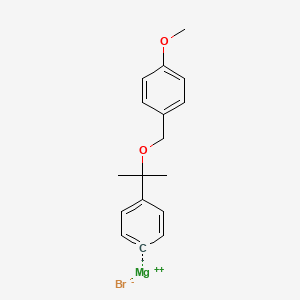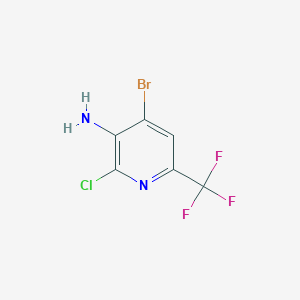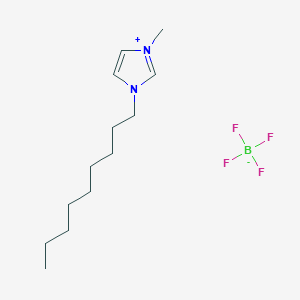
1-Methyl-3-nonylimidazolium tetrafluoroborate
描述
1-Methyl-3-nonylimidazolium tetrafluoroborate is an ionic liquid with the chemical formula C₁₃H₂₅BF₄N₂. It is known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These properties make it a valuable compound in various scientific and industrial applications.
作用机制
Biochemical Pathways
. The exact effects would depend on the specific ionic liquid and its interaction with the biological system.
Pharmacokinetics
As an ionic liquid, its bioavailability would likely be influenced by factors such as its size, charge, and hydrophobicity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-nonylimidazolium tetrafluoroborate. For instance, the presence of water can affect the microscopic structure of ionic liquids . Additionally, factors such as temperature, pH, and the presence of other substances can also influence their properties and interactions.
生化分析
Biochemical Properties
1-Methyl-3-nonylimidazolium tetrafluoroborate plays a significant role in biochemical reactions due to its unique properties as an ionic liquid. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with lipases, enhancing their catalytic efficiency in non-aqueous media . The nature of these interactions often involves the stabilization of enzyme structures and the alteration of their active sites, leading to increased reaction rates and selectivity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it has been found to impact cell signaling pathways, potentially altering cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interactions involved . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade slowly in the presence of water . Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure. These temporal changes are essential for understanding the compound’s long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain biochemical pathways without causing significant adverse effects. At high doses, it can exhibit toxic effects, potentially leading to cellular damage and dysfunction . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on different cell types and tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can vary depending on its localization, with different effects observed in the cytoplasm, nucleus, and other cellular compartments . Studying its subcellular localization provides insights into its diverse roles in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-3-nonylimidazolium tetrafluoroborate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylimidazole with nonyl bromide to form 1-methyl-3-nonylimidazolium bromide. This intermediate is then reacted with tetrafluoroboric acid to yield this compound. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through techniques such as recrystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
1-Methyl-3-nonylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The imidazolium ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reaction conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while reduction can produce reduced imidazolium derivatives. Substitution reactions result in various substituted imidazolium compounds.
科学研究应用
1-Methyl-3-nonylimidazolium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is explored for its potential in biological applications, such as enzyme stabilization and protein folding studies.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is used in industrial processes such as electroplating, battery electrolytes, and as a medium for chemical synthesis.
相似化合物的比较
Similar Compounds
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Hexyl-3-methylimidazolium tetrafluoroborate
Uniqueness
1-Methyl-3-nonylimidazolium tetrafluoroborate is unique due to its longer nonyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain counterparts. This longer chain enhances its hydrophobicity and influences its solubility and interaction with other molecules, making it suitable for specific applications where other imidazolium-based ionic liquids may not perform as effectively.
属性
IUPAC Name |
1-methyl-3-nonylimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.BF4/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;2-1(3,4)5/h11-13H,3-10H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQICCJINCLCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCN1C=C[N+](=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244193-55-3 | |
| Record name | 1H-Imidazolium, 1-methyl-3-nonyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244193-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


